Home > Products > Screening Compounds P141841 > Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-
Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)- - 155976-49-1

Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-

Catalog Number: EVT-13574236
CAS Number: 155976-49-1
Molecular Formula: C65H82N2O18S2
Molecular Weight: 1243.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atracurium besylate, chemically known as 2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium benzenesulfonate, is a nondepolarizing skeletal muscle relaxant used primarily in anesthesia. It is classified as an intermediate-duration neuromuscular blocking agent and has a molecular weight of approximately 1243.49 g/mol, with the molecular formula C65H82N2O18S2 . Atracurium besylate is notable for its unique mechanism of action and its breakdown process, which makes it suitable for patients with certain medical conditions.

Source and Classification

Atracurium besylate is derived from natural alkaloids and is synthesized through various chemical processes involving tetrahydropapaverine and other reagents. It belongs to the class of benzylisoquinolinium compounds and is closely related to other neuromuscular blockers such as d-tubocurarine. Its classification as a neuromuscular blocking agent allows it to be utilized in surgical settings for muscle relaxation during procedures such as intubation and cesarean sections .

Synthesis Analysis

Methods and Technical Details

The synthesis of atracurium besylate involves several key steps:

  1. Initial Reaction: Tetrahydropapaverine reacts with methyl acrylate or ethyl propenoate in an organic solvent.
  2. Catalysis: The reaction is catalyzed under highly basic conditions using pentanediol.
  3. Salification: The resulting compound is then treated with oxalic acid to produce the desired atracurium besylate salt .

A notable patent describes a method that combines atracurium intermediates with methyl benzenesulfonate and an insoluble base in a solvent like acetonitrile. This method aims to enhance purity and reduce impurities in the final product .

Molecular Structure Analysis

Structure and Data

Atracurium besylate possesses a complex molecular structure characterized by multiple stereochemical configurations. The structural formula can be represented as follows:

C65H82N2O18S2\text{C}_{65}\text{H}_{82}\text{N}_{2}\text{O}_{18}\text{S}_{2}

The molecule features four stereogenic centers, resulting in ten possible stereoisomers due to its symmetry . The predominant isomer has a methyl group attached to the quaternary nitrogen projecting opposite to the adjacent substituted-benzyl moiety, existing in a ratio of approximately 3:1.

Chemical Reactions Analysis

Reactions and Technical Details

Atracurium besylate undergoes hydrolysis via Hofmann elimination at physiological pH (7.4) and temperature (37°C), which is crucial for its pharmacological action. This reaction leads to the breakdown of the compound into inactive metabolites, allowing for rapid recovery from neuromuscular blockade after surgical procedures . The compound's stability under various conditions also contributes to its effectiveness as a muscle relaxant.

Mechanism of Action

Process and Data

Atracurium besylate acts by blocking the transmission of nerve impulses at the neuromuscular junction. It competes with acetylcholine for binding at nicotinic receptors on the motor end plate, leading to muscle relaxation. The onset of action typically occurs within 2-3 minutes following intravenous administration, with a duration of approximately 30-60 minutes depending on dosage and individual patient factors .

The unique aspect of atracurium's mechanism is its dual pathway for degradation: spontaneous breakdown through Hofmann elimination and enzymatic hydrolysis by plasma esterases. This duality allows it to be safely used in patients with compromised renal or hepatic function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellowish-white powder
  • Melting Point: 85-90 °C
  • Solubility: Soluble in organic solvents like acetonitrile; slightly hygroscopic .

Chemical Properties

Applications

Atracurium besylate is primarily used in clinical settings as a neuromuscular blocking agent during anesthesia. Its applications include:

  • Surgical Procedures: Facilitating intubation and providing muscle relaxation during surgeries.
  • Anesthesia: Used in general anesthesia protocols due to its rapid onset and short duration of action.
  • Special Populations: Particularly beneficial for patients with atypical plasma cholinesterase or those undergoing procedures that may affect renal or hepatic function .
Introduction to Atracurium Besylate in Neuromuscular Pharmacology

Historical Development and Approval Milestones

The quest for an ideal NMBA culminated in the 1970s with Professor John Stenlake's systematic investigation of benzylisoquinolinium esters at the University of Strathclyde. This research aimed to synthesize a agent devoid of cardiovascular side effects and cumulative toxicity associated with tubocurarine and pancuronium. Atracurium’s molecular design featured ester linkages and quaternary ammonium groups strategically positioned to undergo spontaneous degradation at physiological pH and temperature—a process termed Hofmann elimination. This innovation circumvented dependency on hepatic or renal elimination, addressing a critical unmet need in patients with organ dysfunction [1] [7].

Table 1: Key Milestones in Atracurium Besylate Development

YearMilestoneSignificance
1976Initial Patent FilingProtection of stereoselective synthesis and degradation pathways
1982Phase I Clinical TrialsDemonstrated ED95 of 0.2 mg/kg and intermediate duration (44 min) under opioid-based anesthesia
1983FDA Approval (Trade Name: Tracrium)First commercial launch in the United States
1985WHO Essential Medicine ListingRecognition as a critical agent for surgical systems
1990sIntroduction of CisatracuriumDevelopment of the 1R-cis,1'R-cis isomer with reduced histamine release

Burroughs Wellcome (later GlaxoWellcome) spearheaded clinical development, with pivotal trials confirming its consistent pharmacokinetics in anephric patients—a landmark finding published in 1984. Unlike older agents, atracurium exhibited no cumulative effects upon redosing, and recovery indices remained stable regardless of infusion duration. This predictable profile facilitated its adoption in complex procedures like cardiac surgery and organ transplantation [1] [4] [8]. Post-approval research solidified its status, leading to inclusion in the WHO Essential Medicines List by 1985, underscoring its global impact on surgical accessibility [1] [8].

Role in Modern Anesthesia and Critical Care Paradigms

Atracurium’s clinical value extends beyond routine intubation. In critical care, it enables precise management of mechanically ventilated patients with acute respiratory distress syndrome (ARDS). Studies demonstrate equivalence to cisatracurium in improving oxygenation and ventilator synchrony, but at significantly lower costs—a key consideration in resource-limited settings [2] [6]. Its organ-independent metabolism proves indispensable in multiorgan failure, where metabolite accumulation poses minimal risk compared to renally excreted alternatives like vecuronium [7] [9].

In specialized surgeries, atracurium synergizes with emerging techniques:

  • Laparoscopic Procedures: Combined with vecuronium, it extends deep blockade duration without compromising reversal kinetics, enhancing surgical field visualization [2].
  • Obstetric Anesthesia: Minimal placental transfer (<14%) permits safe use during cesarean sections, avoiding neonatal depression [7].
  • Neuromonitoring Compatibility: Unlike aminosteroidal NMBAs, its effects reverse cleanly with acetylcholinesterase inhibitors, enabling rapid intraoperative neurophysiological assessment [2] [6].

Table 2: Clinical Applications vs. Pharmacokinetic Advantages

Clinical ScenarioPharmacokinetic AdvantageOutcome Benefit
Hepatic Failure SurgeryHofmann elimination unchangedStable duration without dose adjustment
ICU Long-Term InfusionLaudanosine clearance preservedLower seizure risk vs. historical controls
Traumatic Brain InjuryNo ICP elevationSafe for brief paralysis during noxious stimuli

The COVID-19 pandemic underscored atracurium’s resilience during NMBA shortages. Adjuncts like magnesium or dexmedetomidine reduced dosing requirements by 30–40%, extending supplies without compromising blockade efficacy [2]. This adaptability exemplifies its enduring relevance amid evolving critical care challenges [2] [6].

Properties

CAS Number

155976-49-1

Product Name

Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-

IUPAC Name

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1

InChI Key

XXZSQOVSEBAPGS-NVYWYWNDSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.